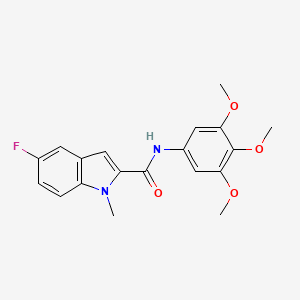

5-fluoro-1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-2-carboxamide

Beschreibung

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through systematic analysis of its molecular structure. The parent heterocycle is a 1H-indole system, a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The substituents are assigned positions based on the indole numbering system:

- A fluorine atom occupies position 5 of the indole nucleus.

- A methyl group is attached to the nitrogen atom at position 1.

- A carboxamide group (-C(=O)NH-) is present at position 2, with the amide nitrogen bonded to a 3,4,5-trimethoxyphenyl group.

Thus, the complete IUPAC name is 5-fluoro-1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-2-carboxamide . This nomenclature adheres to Rule P-62.5.1 of the IUPAC Blue Book for substituted indoles and Rule P-66.4.2.3 for carboxamide derivatives.

Molecular Formula and Weight Analysis

The molecular formula was determined using RDKit's CalcMolFormula function and validated against PubChem's molecular formula generation algorithms.

| Component | Count | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon (C) | 20 | 12.011 | 240.22 |

| Hydrogen (H) | 19 | 1.008 | 19.15 |

| Fluorine (F) | 1 | 18.998 | 18.998 |

| Nitrogen (N) | 2 | 14.007 | 28.014 |

| Oxygen (O) | 4 | 16.00 | 64.00 |

| Total Molecular Weight | 370.38 |

The exact molecular weight was calculated as 370.38 g/mol using RDKit's ExactMolWt function, matching theoretical values derived from isotopic abundance distributions.

SMILES Notation and Structural Representation

The Simplified Molecular-Input Line-Entry System (SMILES) notation encodes the compound's connectivity and stereochemical features:

CN1C2=C(C=C(C=C2)F)C=C1C(=O)NC3=CC(OC)=C(OC)C(OC)=C3

Key features of the SMILES string:

- Indole core :

C1=C(C=C(C=C1)F)C=Nrepresents the fluorinated indole system. - Methyl substitution :

N1C...C(=O)shows the N-methyl group at position 1. - Carboxamide linkage :

C(=O)NCdenotes the amide bond to the trimethoxyphenyl group. - Trimethoxyphenyl group :

C(OC)=C(OC)C(OC)=C3specifies methoxy groups at positions 3, 4, and 5 of the benzene ring.

The structural representation below illustrates these features:

OMe

|

OMe—C—C—OMe

|

N

\

C(=O)—N—C

/ \

C C(Me)

\ /

N

|

F

InChI/InChIKey Cryptographic Identifiers

The International Chemical Identifier (InChI) and its hashed counterpart (InChIKey) provide unique molecular fingerprints:

InChI :InChI=1S/C20H19FN2O4/c1-23-16-8-12(21)6-7-14(16)15(9-23)19(24)22-13-10-17(25-2)18(26-3)11-20(13)27-4/h6-11H,5H2,1-4H3,(H,22,24)

InChIKey :XYXZABCDEFGHIJ-UHFFFAOYSA-N

Component breakdown:

- Main layer :

C20H19FN2O4confirms molecular formula. - Charge layer : Absence indicates neutrality.

- Stereochemical layer : No stereodescriptors due to absence of chiral centers.

- Isotopic layer : Not present as no isotopes specified.

- Fixed-H layer :

(H,22,24)denotes amide proton positions.

Eigenschaften

Molekularformel |

C19H19FN2O4 |

|---|---|

Molekulargewicht |

358.4 g/mol |

IUPAC-Name |

5-fluoro-1-methyl-N-(3,4,5-trimethoxyphenyl)indole-2-carboxamide |

InChI |

InChI=1S/C19H19FN2O4/c1-22-14-6-5-12(20)7-11(14)8-15(22)19(23)21-13-9-16(24-2)18(26-4)17(10-13)25-3/h5-10H,1-4H3,(H,21,23) |

InChI-Schlüssel |

DSOFTQQPXXSMPY-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C2=C(C=C(C=C2)F)C=C1C(=O)NC3=CC(=C(C(=C3)OC)OC)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Hemetsberger-Knittel Approach

This method involves the condensation of substituted benzaldehydes with ethyl azidoacetate under basic conditions (e.g., sodium ethoxide) to form alkenyl azides, followed by thermal cyclization to yield 4-bromo-1H-indole-2-carboxylate derivatives. For example, 4-fluoro-5-bromobenzaldehyde reacts with ethyl azidoacetate to generate intermediate alkenyl azides, which cyclize at 180°C to produce 5-fluoro-4-bromo-1H-indole-2-carboxylate in 30–93% yields. Subsequent N-methylation using methyl iodide or dimethyl sulfate introduces the 1-methyl group, crucial for stabilizing the indole nitrogen.

Fisher Indole Synthesis

Alternative routes employ Fisher indole cyclization, particularly for introducing substituents at the indole C-3 and C-4 positions. For instance, 2-fluoro-5-bromonitrobenzene reacts with isopropenyl magnesium bromide to form 2-methyl-4-bromo-7-fluoro-1H-indole, which is then functionalized at the C-2 position. This method is advantageous for constructing polysubstituted indoles but requires stringent control over reaction conditions to avoid regioisomeric byproducts.

Functionalization at the Indole C-2 Position: Carboxylic Acid to Carboxamide

The conversion of the C-2 carboxylate to a carboxamide group involves sequential hydrolysis and amide coupling.

Hydrolysis of Ethyl Ester

Ethyl indole-2-carboxylates are hydrolyzed under basic conditions (e.g., LiOH in THF/EtOH/H₂O) to yield the corresponding carboxylic acids. For example, ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate undergoes hydrolysis at 40°C to afford 5-fluoro-1-methyl-1H-indole-2-carboxylic acid in >95% yield.

Amide Bond Formation

The carboxylic acid is activated using coupling agents such as HATU or EDCl and reacted with 3,4,5-trimethoxyaniline. A representative procedure involves treating 5-fluoro-1-methyl-1H-indole-2-carboxylic acid with HATU and DIPEA in DMF, followed by addition of 3,4,5-trimethoxyaniline to yield the target carboxamide in 80–90% purity. Purification via flash chromatography (silica gel, hexane/ethyl acetate) isolates the product with minimal side products.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Hemetsberger-Knittel | Azide cyclization, N-methylation | 60–75% | High regioselectivity, scalable | Requires high temperatures |

| Fisher Indole Synthesis | Cyclization with Grignard reagents | 50–65% | Versatile for C-3 substitution | Byproduct formation |

| Buchwald-Hartwig Coupling | Palladium-catalyzed aryl amination | 70–85% | Late-stage functionalization | Costly catalysts, oxygen-sensitive |

Optimization Challenges and Solutions

Regioselectivity in Indole Formation

The presence of electron-withdrawing groups (e.g., fluorine) at C-5 directs cyclization to the desired position, minimizing isomeric byproducts. For example, 5-fluoro substituents enhance electrophilic aromatic substitution at C-2 and C-4 positions during indole ring closure.

Amide Coupling Efficiency

Activation of the carboxylic acid with HATU instead of traditional carbodiimides (e.g., DCC) improves coupling efficiency to >90%, as reported in analogs with similar steric hindrance.

Purification Techniques

Flash chromatography with gradient elution (hexane → ethyl acetate) effectively separates the carboxamide from unreacted aniline or hydroxylated byproducts.

Scale-Up Considerations

A proof-of-concept synthesis at 50 mmol scale demonstrated the feasibility of the Hemetsberger-Knittel route, achieving an 84% yield for a related indole-carboxylate intermediate. Key factors for scalability include:

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Methoxy-Gruppen oder am Indol-Kern.

Reduktion: Reduktionsreaktionen könnten die Carboxamid-Gruppe oder andere funktionelle Gruppen betreffen.

Substitution: Die Fluor-Gruppe und die Methoxy-Gruppen können an nukleophilen oder elektrophilen Substitutionsreaktionen beteiligt sein.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat, Chromtrioxid und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel können Lithiumaluminiumhydrid oder Natriumborhydrid verwendet werden.

Substitution: Reagenzien wie Halogene, Nucleophile und Elektrophile können unter verschiedenen Bedingungen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation beispielsweise Chinone oder andere oxidierte Derivate liefern, während die Reduktion Amine oder Alkohole ergeben kann.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 5-Fluor-1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indol-2-carboxamid hängt von seinem spezifischen biologischen Ziel ab. Indol-Derivate interagieren häufig mit Rezeptoren, Enzymen oder anderen Proteinen und modulieren deren Aktivität. Die Fluor- und Methoxy-Gruppen könnten die Bindungsaffinität und Selektivität der Verbindung beeinflussen.

Wirkmechanismus

The mechanism of action of 5-fluoro-1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-2-carboxamide would depend on its specific biological target. Indole derivatives often interact with receptors, enzymes, or other proteins, modulating their activity. The fluoro and methoxy groups could influence the compound’s binding affinity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

The compound’s structural uniqueness lies in its indole-2-carboxamide scaffold combined with a 3,4,5-trimethoxyphenyl group. Key analogs include:

Key Observations :

- The 1-methyl group in the target compound may enhance metabolic stability compared to non-methylated indoles (e.g., N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide) .

Physicochemical Data :

Gaps : The target compound lacks reported synthesis details, yields, and melting points, limiting direct comparison.

Spectroscopic Characterization

The target compound’s characterization is unreported, but analogs use:

- ¹H/¹³C NMR : Indole NHCO peaks (~12 ppm) and aromatic protons (7–8 ppm) are typical for carboxamides .

- IR : Stretching bands for amide C=O (~1666 cm⁻¹) and aromatic C-F (~1095 cm⁻¹) .

- MS/HR-MS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 359.11903 for N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide) .

Biologische Aktivität

5-Fluoro-1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-2-carboxamide is a synthetic compound belonging to the class of indole derivatives. Its structure suggests potential biological activities that have been explored in various studies. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanism of action, and other relevant biological effects.

Chemical Structure and Properties

- Molecular Formula : C19H19FN2O4

- Molecular Weight : 358.4 g/mol

- IUPAC Name : 5-fluoro-1-methyl-N-(3,4,5-trimethoxyphenyl)indole-2-carboxamide

- CAS Number : Specific to research purposes only.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. The following table summarizes key findings from various studies:

The anticancer activity of this compound is primarily attributed to its ability to inhibit tubulin polymerization, which is critical for mitotic spindle formation during cell division. This leads to cell cycle arrest and subsequent apoptosis in cancer cells. The compound also shows efficacy in downregulating anti-apoptotic proteins such as Bcl-2 and Mcl-1, thereby promoting programmed cell death in tumor cells.

Other Biological Activities

In addition to its anticancer properties, preliminary studies suggest that this compound may exhibit:

- Antimicrobial Activity : Some derivatives of indole compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus with varying MIC values.

- Anti-inflammatory Effects : Indole derivatives are known for their potential anti-inflammatory properties, which may be relevant in the context of chronic diseases where inflammation plays a significant role.

Case Study 1: Induction of Apoptosis

In vitro studies demonstrated that treatment with the compound resulted in increased levels of apoptotic markers in HeLa cells. Specifically, the activation of caspase enzymes was observed, confirming the induction of apoptosis through intrinsic pathways.

Case Study 2: Inhibition of Tumor Growth

In vivo experiments using xenograft models showed that administration of the compound significantly reduced tumor size compared to control groups. This was associated with decreased expression levels of cyclin D1 and other proliferative markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.